molecular formula C16H24N4O3 B10991684 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one

Cat. No.: B10991684
M. Wt: 320.39 g/mol
InChI Key: RBHPWLXCBPCKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core substituted with azepane and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of a pyridazinone derivative with azepane and morpholine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to manage the reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one is unique due to its combination of azepane and morpholine groups attached to a pyridazinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C16H24N4O3/c21-15-6-5-14(18-9-11-23-12-10-18)17-20(15)13-16(22)19-7-3-1-2-4-8-19/h5-6H,1-4,7-13H2

InChI Key

RBHPWLXCBPCKSM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C(=O)C=CC(=N2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.